Cas no 1660110-78-0 ((2R,3S)-2,3-dimethylmorpholine hydrochloride)

(2R,3S)-2,3-Dimethylmorpholine hydrochloride is a chiral morpholine derivative widely used as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereochemically defined structure enhances selectivity in the production of bioactive compounds, particularly in the development of enantiomerically pure drugs. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This compound is valued for its role in constructing complex molecular frameworks, often serving as a building block for ligands or active pharmaceutical ingredients (APIs). Its consistent purity and well-characterized stereochemistry make it a reliable choice for research and industrial applications requiring precise control over stereochemical outcomes.
(2R,3S)-2,3-dimethylmorpholine hydrochloride structure
1660110-78-0 structure
Product Name:(2R,3S)-2,3-dimethylmorpholine hydrochloride
CAS No:1660110-78-0
MF:C6H14ClNO
MW:151.634460926056
MDL:MFCD29047673
CID:5403905
PubChem ID:131725823
Update Time:2025-10-28

(2R,3S)-2,3-dimethylmorpholine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 2,3-dimethyl-, hydrochloride, (2R,3S)-
    • (2R,3S)-2,3-dimethylmorpholine hydrochloride
    • MDL: MFCD29047673
    • Inchi: 1S/C6H13NO.ClH/c1-5-6(2)8-4-3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
    • InChI Key: KZWKLXAWHKRNQF-RIHPBJNCSA-N
    • SMILES: C[C@@H]1NCCO[C@@H]1C.Cl

(2R,3S)-2,3-dimethylmorpholine hydrochloride Pricemore >>

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(2R,3S)-2,3-dimethylmorpholine hydrochloride Related Literature

Additional information on (2R,3S)-2,3-dimethylmorpholine hydrochloride

(2R,3S)-2,3-Dimethylmorpholine Hydrochloride: A Comprehensive Overview

The compound (2R,3S)-2,3-dimethylmorpholine hydrochloride, identified by the CAS number 1660110-78-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of morpholines, which are six-membered heterocyclic amines. The stereochemistry of this compound is defined by its (2R,3S) configuration, which plays a crucial role in its chemical reactivity and biological activity.

Morpholines are widely studied due to their versatility in organic synthesis and their potential applications in drug discovery. The hydrochloride salt form of this compound is particularly useful in pharmaceutical settings as it enhances solubility and stability. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic properties of such compounds. For instance, researchers have demonstrated that the (2R,3S) configuration of (2R,3S)-2,3-dimethylmorpholine hydrochloride significantly influences its absorption and bioavailability in vivo.

The synthesis of (2R,3S)-2,3-dimethylmorpholine hydrochloride involves a multi-step process that includes alkylation and subsequent acid-mediated cyclization. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the choice of reagents. Advanced techniques such as asymmetric catalysis have been employed to achieve high enantiomeric excess in the synthesis of this compound. These methods not only improve yield but also ensure the consistency required for large-scale production.

In terms of applications, (2R,3S)-2,3-dimethylmorpholine hydrochloride has shown promise in various fields. In medicinal chemistry, it has been explored as a potential lead compound for developing new therapeutic agents. Its ability to act as a chiral auxiliary has made it valuable in asymmetric synthesis, where it facilitates the construction of complex molecular architectures with high stereoselectivity.

Recent research has also focused on the catalytic properties of this compound. Studies have revealed that it can serve as an effective catalyst in certain organic transformations, such as Michael additions and aldol reactions. These findings underscore its potential utility in green chemistry and sustainable chemical processes.

The physical properties of (2R,3S)-2,3-dimethylmorpholine hydrochloride are well-documented. It exists as a white crystalline solid with a melting point around 185°C. Its solubility in water is moderate, but it exhibits excellent solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various laboratory settings and industrial applications.

In conclusion, (2R,3S)-2,3-dimethylmorpholine hydrochloride is a versatile and intriguing compound with a wide range of applications across different scientific disciplines. Its unique stereochemistry and chemical properties continue to attract the attention of researchers worldwide. As new studies emerge, this compound is expected to play an even more prominent role in advancing our understanding of organic chemistry and its practical applications.

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